Etinofen
Overview
Description
Etinofen, also known by its IUPAC name 2-(ethoxymethyl)-4,6-dinitrophenol, is a synthetic compound primarily used as a herbicide. It belongs to the dinitrophenol class of herbicides and is known for its effectiveness in controlling difficult weeds, including woody weeds, brush, and brambles . Despite its efficacy, it is considered obsolete and is not approved for use in many countries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Etinofen can be synthesized through a multi-step process involving the nitration of phenolic compounds followed by etherification. The general synthetic route involves the following steps:
Nitration: The nitration of phenol to produce dinitrophenol.
The reaction conditions typically involve the use of strong acids for nitration and appropriate etherifying agents under controlled temperatures to ensure the desired substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Etinofen undergoes several types of chemical reactions, including:
Oxidation: The nitro groups in this compound can be reduced to amino groups under specific conditions.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles such as alkyl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Reduction: The reduction of nitro groups results in the formation of amino derivatives.
Substitution: Substitution reactions can yield various alkylated or acylated derivatives of this compound.
Scientific Research Applications
Chemistry: Used as a model compound in studying the effects of nitro groups on phenolic compounds.
Biology: Investigated for its potential effects on plant physiology and metabolism.
Medicine: Explored for its potential use in developing new herbicidal agents with improved efficacy and safety profiles.
Industry: Utilized in the formulation of herbicidal products for agricultural use.
Mechanism of Action
Etinofen exerts its herbicidal effects by uncoupling oxidative phosphorylation in plant cells. This disruption of the proton gradient across the mitochondrial membrane leads to a loss of ATP production, ultimately causing cell death. The molecular targets include the enzymes involved in the electron transport chain .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Another dinitrophenol herbicide with similar uncoupling properties.
Dinoseb: A dinitrophenol derivative used as a herbicide and insecticide.
Uniqueness
Etinofen is unique in its specific structural modifications, such as the ethoxymethyl group, which may confer distinct physicochemical properties and biological activity compared to other dinitrophenol herbicides .
Conclusion
This compound, though considered obsolete, remains a compound of interest in scientific research due to its unique chemical structure and herbicidal properties
Properties
IUPAC Name |
2-(ethoxymethyl)-4,6-dinitrophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O6/c1-2-17-5-6-3-7(10(13)14)4-8(9(6)12)11(15)16/h3-4,12H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSABESMCWFGGNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041963 | |
Record name | Etinofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2544-94-7 | |
Record name | Etinofen [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002544947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol,6-dinitro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164627 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Etinofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenol, 2-(ethoxymethyl)-4,6-dinitro- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETINOFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AXV9Y0148M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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